(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate (2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.
Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
Brand Name: Vulcanchem
CAS No.: 150915-40-5
VCID: VC0003138
InChI: InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
SMILES: [H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-]
Molecular Formula: C22H39ClN2O6S
Molecular Weight: 495.1 g/mol

(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate

CAS No.: 150915-40-5

Inhibitors

VCID: VC0003138

Molecular Formula: C22H39ClN2O6S

Molecular Weight: 495.1 g/mol

(2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate - 150915-40-5

CAS No. 150915-40-5
Product Name (2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate
Molecular Formula C22H39ClN2O6S
Molecular Weight 495.1 g/mol
IUPAC Name (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydron;chloride;hydrate
Standard InChI InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
Standard InChIKey HWAAPJPFZPHHBC-FGJQBABTSA-N
Isomeric SMILES [H+].CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-]
SMILES [H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-]
Canonical SMILES [H+].CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.[Cl-]
Description Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.
Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
Synonyms Aggrastat
Agrastat
L 700,462
L 700462
L-700,462
L-700462
L700,462
MK 383
MK-383
N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine
tirofiban
tirofiban hydrochloride
tirofiban hydrochloride monohydrate
Reference
[1]. Winter JP, Juergens CP. The role of tirofiban in the management of coronary artery disease. Cardiovasc Hematol Disord Drug Targets. 2008 Jun;8(2):138-46.
[2]. van /'t Hof AW, Valgimigli M. Defining the role of platelet glycoprotein receptor inhibitors in STEMI: focus on tirofiban. Drugs. 2009;69(1):85-100.
[3]. Valgimigli M, Biondi-Zoccai G, Tebaldi M et al. Tirofiban as adjunctive therapy for acute coronary syndromes and percutaneous coronary intervention: a meta-analysis of randomized trials. Eur Heart J. 2010 Jan;31(1):35-49.
[4]. Valgimigli M, Tebaldi M. Safety evaluation of tirofiban. Expert Opin Drug Saf. 2010 Sep;9(5):801-19.
[5]. Diaz JF, Cardenal R, Gomez-Manchero A, Sanchez-Gonzalez C. Safety and efficacy of tirofiban as adjunctive therapy for patients with ST-elevation myocardial infarction: a comparison versus placebo and abciximab. Cardiovasc Hematol Agents Med Chem. 2011 Jul 1;9(3):147-53.
PubChem Compound 24883425
Last Modified Nov 11 2021
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